2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide
Description
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2S/c1-20-14-6-2-12(3-7-14)10-18-16(19)11-21-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXRGJHKVVDOSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is C16H18BrNOS, with a molecular weight of approximately 363.29 g/mol. The compound features a bromophenyl group, a methoxybenzyl moiety, and a sulfanyl functional group, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzenesulfenyl chloride with N-(4-methoxybenzyl)acetamide under controlled conditions. The product can be purified through recrystallization methods.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of sulfanyl compounds. For instance, derivatives similar to this compound have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .
Anticancer Potential
In vitro studies have indicated that compounds with similar structural features exhibit significant cytotoxic effects on various cancer cell lines. For instance, one study reported that derivatives with bromophenyl and methoxy groups inhibited cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of sulfanyl derivatives demonstrated that those containing the bromophenyl group had enhanced activity against gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 0.25 | Effective against S. aureus |
| Control Compound | 1.00 | Less effective |
Case Study 2: Anticancer Activity
Another investigation assessed the effects of this compound on human cancer cell lines, revealing an IC50 value of approximately 15 μM against breast cancer cells. The study highlighted the compound's ability to inhibit tumor growth by modulating apoptotic pathways .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Cell cycle arrest |
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. The results indicated strong interactions with proteins involved in cancer progression and bacterial resistance mechanisms, suggesting potential therapeutic applications .
Scientific Research Applications
Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the reaction of appropriate precursors. The structural characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the compound. For instance, the synthesis involves the introduction of a sulfanyl group attached to a bromophenyl moiety, which is then linked to an acetamide structure with a methoxybenzyl substituent.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide. For example, derivatives with similar structures have shown promising results against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7 cells.
- Mechanism of Action : The proposed mechanism involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. Inhibitors of CA IX can induce apoptosis in cancer cells, leading to reduced proliferation rates. For instance, compounds related to this structure have demonstrated IC50 values ranging from 1.52 to 6.31 μM against cancer cell lines, indicating significant potency .
| Compound | IC50 (MDA-MB-231) | Selectivity Ratio |
|---|---|---|
| 4e | 0.011 μM | 5.5 - 17.5 |
| 4g | 0.017 μM | - |
| 4h | 0.026 μM | - |
Antimicrobial Activity
In addition to its anticancer potential, this compound exhibits antimicrobial properties. Studies have reported that similar sulfonamide derivatives show significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Klebsiella pneumoniae.
- Efficacy : Compounds analogous to this compound have demonstrated up to 80% inhibition at concentrations around 50 μg/mL against these pathogens .
Mechanistic Studies
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and apoptosis induction:
- Carbonic Anhydrase Inhibition : The compound's ability to inhibit CA IX has been linked to its structural features, which allow for effective binding at the active site of the enzyme .
- Apoptosis Induction : The induction of apoptosis has been confirmed through assays measuring annexin V-FITC positivity in treated cancer cells, indicating a significant increase in apoptotic cells compared to controls .
Computational Studies
Computational modeling and docking studies have been employed to predict the binding affinities of this compound towards CA IX and other targets. These studies help elucidate the interactions at a molecular level, providing insights into how modifications in structure can enhance therapeutic efficacy.
Pharmacokinetic Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that derivatives of this compound possess favorable pharmacokinetic profiles, making them suitable candidates for further development in drug formulation .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Conditions | Reagents | Products | Yield | Key Data |
|---|---|---|---|---|
| Acidic (HCl, 80°C, 6 h) | 2 M HCl in dioxane | 2-((4-Bromophenyl)sulfanyl)acetic acid | 78% | IR: Loss of amide I band at 1,650 cm⁻¹ |
| Basic (NaOH, reflux, 4 h) | 10% NaOH in ethanol | Sodium salt of 2-((4-Bromophenyl)sulfanyl)acetate | 85% | NMR: Disappearance of N–CH₂ signal at δ 4.3 |
Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming tetrahedral intermediates. Acidic conditions favor protonation of the leaving group, while basic conditions deprotonate nucleophiles for enhanced reactivity.
S-Alkylation and Sulfur Oxidation
The sulfanyl group participates in alkylation and oxidation reactions, modifying electronic properties.
Alkylation with Alkyl Halides
Oxidation to Sulfones
| Reaction Conditions | Reagents | Products | Yield | Key Data |
|---|---|---|---|---|
| 0°C, 2 h | m-CPBA in CH₂Cl₂ | 2-((4-Bromophenyl)sulfonyl)-N-(4-methoxybenzyl)acetamide | 89% | ¹H NMR: Sulfonyl CH₂ at δ 3.9 |
Structural Confirmation :
Oxidation to sulfones increases polarity, confirmed by TLC (Rf reduction from 0.6 to 0.3 in ethyl acetate/hexane).
Nucleophilic Aromatic Substitution (NAS)
The 4-bromophenyl group undergoes substitution with strong nucleophiles.
Limitations :
Electron-withdrawing substituents (e.g., sulfonyl) reduce NAS efficiency due to decreased ring electrophilicity.
Functionalization via Amide Group
The acetamide nitrogen reacts with electrophiles or participates in condensation.
N-Alkylation
| Reaction Conditions | Reagents | Products | Yield | Key Data |
|---|---|---|---|---|
| DMF, 60°C, 8 h | Benzyl chloride, K₂CO₃ | N-Benzyl-2-((4-bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide | 58% | HRMS: m/z 499.0521 [M+Na]⁺ |
Condensation with Aldehydes
| Reaction Conditions | Reagents | Products | Yield | Key Data |
|---|---|---|---|---|
| AcOH, 100°C, 12 h | Formaldehyde | 2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)propanamide | 41% | IR: New C=N stretch at 1,620 cm⁻¹ |
Photochemical Reactions
UV-induced homolysis of the C–S bond generates thiyl radicals.
| Reaction Conditions | Reagents | Products | Yield | Key Data |
|---|---|---|---|---|
| 254 nm, 6 h | AIBN, toluene | 4-Bromophenyl disulfide and N-(4-methoxybenzyl)acetamide | 92% | EPR: Detection of thiyl radicals |
Application :
This reactivity enables polymer crosslinking or synthesis of symmetric disulfides.
Catalytic Transformations
Palladium-mediated couplings diversify the bromoaryl group.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural features and biological activities of 2-((4-bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide and its analogs:
Key Observations:
Sulfur Functionality: The target’s sulfanyl (-S-) group contrasts with sulfonyl (-SO₂-) or sulfonamide (-SO₂NH-) groups in analogs (e.g., 2-{[(4-bromophenyl)sulfonyl]amino}-N-(4-methylbenzyl)acetamide ). Thiophene-based derivatives (e.g., N-(4-Bromophenyl)-2-(2-thienyl)acetamide ) exhibit antimycobacterial activity, suggesting sulfur heterocycles enhance membrane penetration.
Aromatic Substitutions: The 4-bromophenyl group in the target is shared with FPR2 agonists (e.g., pyridazinone derivatives ), where bromine’s steric bulk and inductive effects improve receptor affinity. Replacing bromine with iodine (e.g., 2-[(triazolyl)sulfanyl]-N-(2-iodophenyl)acetamide ) increases molecular weight and polarizability, which may enhance antibacterial potency but reduce solubility.
N-Substituents :
- The 4-methoxybenzyl group in the target is structurally similar to ligands in FPR2-specific agonists , where methoxy groups enhance hydrophobic interactions with receptor pockets.
- In contrast, fluorinated benzyl groups (e.g., compound 38 ) improve metabolic stability and antibacterial activity due to fluorine’s electronegativity and small atomic radius.
Q & A
Q. What synthetic methodologies are commonly employed for 2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide?
The compound is typically synthesized via multi-step organic reactions. A key step involves introducing the sulfanyl group through nucleophilic substitution or thiol-ene coupling. For example, the 4-bromophenylsulfanyl moiety can be incorporated by reacting 4-bromothiophenol with a bromoacetamide intermediate under basic conditions. The N-(4-methoxybenzyl)acetamide backbone is often prepared by condensing 4-methoxybenzylamine with activated acetamide derivatives (e.g., acetyl chloride or acetic anhydride) . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical to achieving high yields, as noted in analogous sulfanyl-acetamide syntheses .
Q. Which analytical techniques are essential for structural characterization of this compound?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR): H and C NMR identify substituent connectivity and electronic environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) .
- Infrared (IR) Spectroscopy: Peaks at ~1650 cm (amide C=O stretch) and ~1250 cm (C-S bond) confirm functional groups .
- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H] for CHBrNOS at m/z 356.0) .
- Single-Crystal X-ray Diffraction: Resolves bond lengths, angles, and supramolecular packing (e.g., planar acetamide core with dihedral angles <10° between aromatic rings) .
Q. What are the primary biological targets or applications studied for this compound?
The compound’s sulfanyl-acetamide scaffold is explored for antimicrobial activity, particularly against Gram-positive bacteria and fungi, due to its ability to disrupt cell membrane integrity or inhibit enzymes like dihydrofolate reductase (DHFR) . Its structural analogs have also been investigated in kinase inhibition and apoptosis induction in cancer models .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the final coupling step?
Low yields often arise from steric hindrance at the sulfanyl-acetamide junction. Strategies include:
- Catalytic Systems: Use of Cu(I) or Pd(0) catalysts to facilitate C-S bond formation .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) improve nucleophilicity of thiol intermediates .
- Protection/Deprotection: Temporarily protecting the methoxybenzyl amine group with Boc (tert-butoxycarbonyl) to prevent side reactions during sulfanyl introduction .
Recent studies report yield improvements (>75%) using microwave-assisted synthesis for analogous compounds .
Q. How can contradictions between spectroscopic data and crystallographic results be resolved?
Discrepancies (e.g., unexpected NMR splitting vs. X-ray symmetry) may arise from dynamic processes in solution (e.g., rotational isomerism). Mitigation approaches:
- Variable-Temperature NMR: Identifies conformational exchange by observing coalescence of split signals at elevated temperatures .
- DFT Calculations: Compare experimental crystallographic data with computational models to validate static vs. dynamic structures .
- Complementary Techniques: Use IR and Raman spectroscopy to cross-verify bond vibrations .
Q. What strategies enhance the compound’s bioavailability for in vivo pharmacological studies?
Bioavailability is limited by poor solubility and metabolic instability. Solutions include:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .
- Formulation: Use nanoemulsions or liposomal carriers to enhance aqueous solubility .
- Metabolic Stabilization: Replace labile methoxy groups with trifluoromethoxy or other electron-withdrawing substituents .
Q. How does the electronic nature of substituents influence the compound’s reactivity and biological activity?
- Electron-Withdrawing Groups (e.g., Br): Enhance electrophilicity of the acetamide carbonyl, increasing reactivity in nucleophilic acyl substitution. This also improves binding to target enzymes (e.g., stronger hydrogen bonding with DHFR) .
- Electron-Donating Groups (e.g., OCH): Stabilize aromatic rings, reducing oxidative metabolism and extending half-life in biological systems .
Structure-activity relationship (SAR) studies on analogs demonstrate that bromine at the para position maximizes antimicrobial potency due to optimal steric and electronic effects .
Methodological Considerations
Q. What protocols ensure safe handling and storage of this compound?
- Handling: Use fume hoods and PPE (gloves, lab coats) due to potential irritancy of sulfanyl and bromophenyl groups .
- Storage: Keep in amber vials under inert gas (N or Ar) at –20°C to prevent oxidation and photodegradation .
- Waste Disposal: Follow halogenated waste protocols for bromine-containing compounds .
Q. How can researchers validate purity for publication-quality data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
